1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid

Thermally stable polymers Polyestersulfoimides Super-branched polymers

1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid (CAS 90779-46-7), also referred to as saccharin-6-carboxylic acid or 6-carboxysaccharin, is a heterocyclic sulfonimide bearing a carboxylic acid substituent at the 6-position of the benzisothiazolone dioxide scaffold. With a molecular formula C₈H₅NO₅S and molecular weight of 227.19 g·mol⁻¹, this compound is supplied as a powder (≥95% purity) primarily for research and further manufacturing use.

Molecular Formula C8H5NO5S
Molecular Weight 227.2 g/mol
CAS No. 90779-46-7
Cat. No. B1297030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
CAS90779-46-7
Molecular FormulaC8H5NO5S
Molecular Weight227.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC2=O
InChIInChI=1S/C8H5NO5S/c10-7-5-2-1-4(8(11)12)3-6(5)15(13,14)9-7/h1-3H,(H,9,10)(H,11,12)
InChIKeyDVKWMYALCCTNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid (CAS 90779-46-7): Procurement-Ready Profile of 6-Carboxysaccharin


1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid (CAS 90779-46-7), also referred to as saccharin-6-carboxylic acid or 6-carboxysaccharin, is a heterocyclic sulfonimide bearing a carboxylic acid substituent at the 6-position of the benzisothiazolone dioxide scaffold [1]. With a molecular formula C₈H₅NO₅S and molecular weight of 227.19 g·mol⁻¹, this compound is supplied as a powder (≥95% purity) primarily for research and further manufacturing use . Unlike the parent saccharin, the 6-carboxy group confers dual reactivity—the sulfonimide NH remains capable of N-functionalisation while the carboxylic acid enables amidation, esterification, and incorporation into polymer backbones—making it a strategic building block for herbicide intermediates and thermally stable polymers [2].

Why 6-Carboxysaccharin Cannot Be Replaced by Saccharin or 6-Aminosaccharin in Key Procurement Scenarios


Generic substitution among saccharin derivatives is precluded by position-specific reactivity that dictates downstream synthetic utility. The parent saccharin (CAS 81-07-2) lacks a 6-substituent entirely, offering no handle for regioselective elaboration at this position [1]. 6-Aminosaccharin (CAS 22094-62-8) provides an amino nucleophile but cannot directly undergo the acylation, esterification, or polycondensation reactions accessible to the 6-carboxy analogue without additional protection/deprotection steps [2]. Conversely, 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid is the direct precursor to 6-carboxamide intermediates required for sulfonylurea herbicide synthesis (e.g., mesosulfuron-methyl) and serves as a monomer for polyester-sulfoimide and polyglyceride materials whose thermal stability profiles are unattainable with the amino or nitro analogues [3]. The N-methyl derivative (CAS 1038706-82-9) further differs in that its blocked sulfonimide nitrogen eliminates the possibility of N-functionalisation, restricting its scope to 6-carboxy-directed transformations only.

1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid: Head-to-Head Quantitative Differentiation Data


Polyglyceride Thermal Stability Exceeds Industrial Polyesterimide Zellamid 1000

Super-branched polyglycerides of saccharin-6-carboxylic acid (PGS-6-CA) were compared directly with the industrial polyesterimide Zellamid 1000 for thermal and physical-mechanical performance [1]. PGS-6-CA composition 3 achieved a tensile strength of 115 MPa and specific elongation of 5.5%, matching or exceeding Zellamid 1000 (110 MPa, 5.5%), while derivatographic analysis demonstrated that the polyglycerides surpass Zellamid 1000 on thermal stability [1]. This differentiation arises uniquely from the 6-carboxysaccharin monomer; analogous polymers cannot be constructed from saccharin or 6-aminosaccharin without the carboxylic acid functionality.

Thermally stable polymers Polyestersulfoimides Super-branched polymers

Poly(ester sulfoimide) Thermal Stability: 300–345 °C Range Demonstrated by TGA/DTA

Poly(ester sulfoimide)s synthesized by polycondensation of chlorocarbonylimide of disaccharindicarboxylic acid (derived from saccharin-6-carboxylic acid) with bisphenols were investigated by DTA and TGA [1]. These materials demonstrated thermal stability up to 300–345 °C, a performance window characteristic of high-heat engineering thermoplastics [1]. In contrast, polymers derived from saccharin itself (lacking the 6-carboxy bridging group) cannot achieve this poly(ester sulfoimide) architecture because the requisite diacid chloride monomer is inaccessible without the 6-COOH functionality.

Poly(ester sulfoimide) TGA Heat-resistant materials

Direct Conversion to Herbicide Intermediate Carboxamide Without Chromate Reagents

U.S. Patent 11,932,613 discloses that 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid (compound VII) is generated in amounts up to 50% during NaOCl-mediated oxidation of 2,5-dimethyl-benzenesulfonamide and can be directly converted—via reaction with PCl₅ followed by ammonia—to 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide (I), the penultimate intermediate for mesosulfuron-methyl [1]. Prior art processes (CN 103333120, CN 104610167) relied on 6-nitrosaccharin reduction to 6-aminosaccharin using chromate-based oxidants, which are classified as hazardous reagents [1]. The carboxylic acid pathway eliminates chromates entirely.

Mesosulfuron-methyl synthesis Sulfonylurea herbicide Green chemistry process

Epoxy Resin Curing Performance: 82% Cure Degree Achieved with Saccharin-6-Carboxylic Acid Derivative

Diesterdisulfoanhydride of 2-hydroxypropyl saccharin-6-carboxylic acid was evaluated as a curing agent and plasticizer for industrial ED-20 epoxy resin [1]. Under optimised curing conditions, the composition achieved a cure degree of 82% as determined by differential thermal analysis on a Paulik-Paulik-Erdey derivatograph [1]. This dual functionality (curing agent plus plasticizer) is not attainable with saccharin or 6-aminosaccharin derivatives, which lack the ester-forming carboxy groups necessary to generate the reactive anhydride crosslinking species.

Epoxy resin curing Thermoset plasticizer ED-20 epoxy

1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid: Evidence-Backed Procurement Scenarios for Research and Industry


Monomer for Thermally Stable Super-Branched Polyestersulfoimides

Research groups and industrial R&D laboratories developing high-temperature polymers should procure 6-carboxysaccharin as a monomer for polyglyceride and poly(ester sulfoimide) synthesis. As demonstrated by direct comparison with Zellamid 1000, PGS-6-CA polyglycerides deliver tensile strength of 115 MPa and specific elongation of 5.5% while exceeding the industrial benchmark on thermal stability [1]. Poly(ester sulfoimide)s derived from this monomer are stable up to 300–345 °C [2]. These performance characteristics support applications in aerospace, automotive, and electronic materials where thermal endurance is critical.

Chromate-Free Agrochemical Intermediate for Mesosulfuron-Methyl Manufacture

Agrochemical manufacturers developing or optimising sulfonylurea herbicide processes should source 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid as the key intermediate for 6-carboxamide production. The patented NaOCl-based oxidation route generates this compound in up to 50% yield and enables subsequent conversion to mesosulfuron-methyl without the chromate reagents mandated by prior art 6-nitrosaccharin/6-aminosaccharin pathways [3]. Adoption reduces hazardous waste streams and aligns with green chemistry principles in industrial herbicide synthesis.

Dual-Function Curing Agent/Plasticizer for Industrial Epoxy Formulations

Formulators of industrial epoxy resin systems (e.g., ED-20 type) should evaluate diesterdisulfoanhydride derivatives of saccharin-6-carboxylic acid as single-component curing agent–plasticizer additives. The demonstrated 82% cure degree under optimised conditions [4] indicates effective crosslinking performance while simultaneously imparting plasticity, reducing the number of formulation components required. This dual functionality is structurally dependent on the 6-carboxy group and cannot be replicated with saccharin or 6-aminosaccharin.

Carboxylic Acid Handle for Medicinal Chemistry Derivatisation

Medicinal chemistry teams exploring saccharin-based carbonic anhydrase inhibitors or other enzyme targets should prioritise 6-carboxysaccharin as a late-stage functionalisation scaffold. The 6-COOH group permits amide coupling with diverse amines, ester formation, and conversion to acyl chlorides for further elaboration—synthetic versatility absent in 6-unsubstituted saccharin and orthogonal to the amino-nucleophilic chemistry of 6-aminosaccharin [5]. This expands accessible chemical space for SAR exploration while retaining the zinc-binding sulfonimide pharmacophore.

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